![molecular formula C13H15FN4O2 B3980189 3-[4-(4-Fluoro-2-nitrophenyl)piperazin-1-yl]propanenitrile](/img/structure/B3980189.png)
3-[4-(4-Fluoro-2-nitrophenyl)piperazin-1-yl]propanenitrile
Overview
Description
3-[4-(4-Fluoro-2-nitrophenyl)piperazin-1-yl]propanenitrile is a chemical compound with the molecular formula C₁₃H₁₅FN₄O₂ It is characterized by the presence of a piperazine ring substituted with a fluoro-nitrophenyl group and a propanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Fluoro-2-nitrophenyl)piperazin-1-yl]propanenitrile typically involves the reaction of 4-fluoro-2-nitroaniline with piperazine, followed by the introduction of a propanenitrile group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for hydrogenation steps.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Fluoro-2-nitrophenyl)piperazin-1-yl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-(4-Fluoro-2-nitrophenyl)piperazin-1-yl]propanenitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3-[4-(4-Fluoro-2-nitrophenyl)piperazin-1-yl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-nitrophenyl group can participate in hydrogen bonding and hydrophobic interactions, while the piperazine ring provides a scaffold for binding to biological macromolecules. The propanenitrile group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluoro-2-nitrophenyl)piperazine: Similar structure but lacks the propanenitrile group.
4-(4-Fluoro-2-nitrophenyl)piperidine: Contains a piperidine ring instead of a piperazine ring.
Uniqueness
3-[4-(4-Fluoro-2-nitrophenyl)piperazin-1-yl]propanenitrile is unique due to the presence of both the fluoro-nitrophenyl and propanenitrile groups, which confer distinct chemical and biological properties. Its combination of functional groups allows for versatile applications in various fields of research.
Properties
IUPAC Name |
3-[4-(4-fluoro-2-nitrophenyl)piperazin-1-yl]propanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O2/c14-11-2-3-12(13(10-11)18(19)20)17-8-6-16(7-9-17)5-1-4-15/h2-3,10H,1,5-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEVBLMBTYHRCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC#N)C2=C(C=C(C=C2)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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